
GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium(III) Chloride is a chemical compound with the formula GaCl3 . It’s a colorless solid that is soluble in virtually all solvents, even alkanes, which is unusual for a metal halide . It’s the main precursor to most derivatives of gallium and a reagent in organic synthesis .
Synthesis Analysis
Gallium(III) Chloride can be prepared from the elements, heating gallium metal in a stream of chlorine, and purifying the product by sublimation under vacuum . It can also be prepared by heating gallium oxide with thionyl chloride . Gallium metal reacts slowly with hydrochloric acid, producing hydrogen gas slowly .Molecular Structure Analysis
As a solid, Gallium(III) Chloride adopts a bitetrahedral structure with two bridging chlorides . Its structure resembles that of aluminium tribromide .Chemical Reactions Analysis
Gallium(III) Chloride has been found to be highly active in promoting oxidation with H2O2, irrespective of solvent . It’s also used as a catalyst for a number of transformations including the ring opening and recyclization of epoxides and the trimerization of alkynes .Physical And Chemical Properties Analysis
Gallium(III) Chloride is a colorless solid with a melting point of 77.9 °C and a boiling point of 201 °C . It’s very soluble in water and soluble in benzene, CCl4, CS2 . It’s also soluble in many nonpolar solvents in which they exist in dimeric form .Safety And Hazards
Orientations Futures
Gallium(III)- and Indium(III)-containing ionic liquids have drawn considerable attention from scientists for many years . These compounds may exhibit very high Lewis acidity, which is usually dependent on the composition of the ionic liquid with the particular content of metal salt . Therefore, metal-containing ionic liquids have found a lot of applications and are successfully employed as catalysts, co-catalysts or reaction media in various fields of chemistry, especially in organic chemistry .
Propriétés
Numéro CAS |
142700-78-5 |
|---|---|
Nom du produit |
GALLIUM(III)-2,3-NAPHTHALOCYANINE CHLORIDE |
Formule moléculaire |
C48H24ClGaN8 |
Poids moléculaire |
817.95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



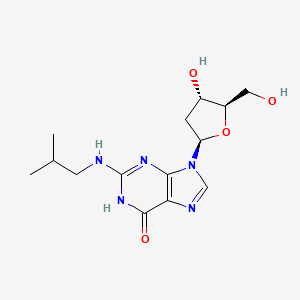
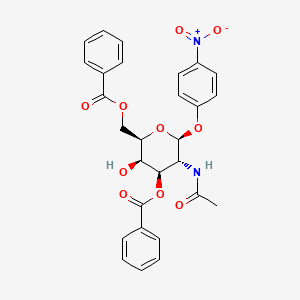
![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)
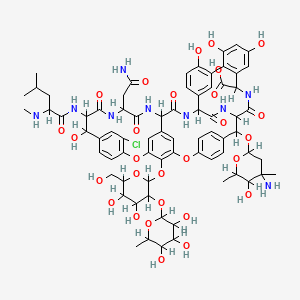
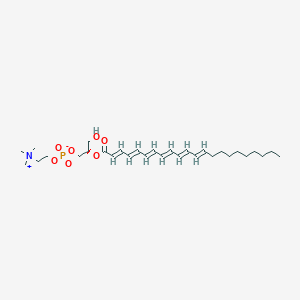
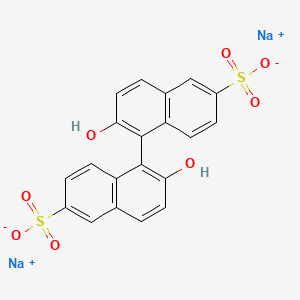
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)
![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)
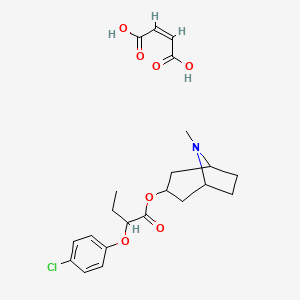
![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)